1,4-Butanediol bisdecanoate

Beschreibung

Eigenschaften

CAS-Nummer |

26719-50-6 |

|---|---|

Molekularformel |

C24H46O4 |

Molekulargewicht |

398.6 g/mol |

IUPAC-Name |

4-decanoyloxybutyl decanoate |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-19-23(25)27-21-17-18-22-28-24(26)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |

InChI-Schlüssel |

ZKNUFLJUTYTPJS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

26719-50-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,4-Butanediol bisdecanoate; 1,4-Butanediol dicaprate; 1,4-Butanediol, didecanoate; Actowhite398; Tetramethylene dicaprate. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

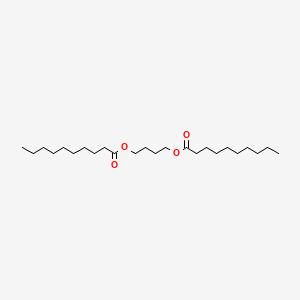

1,4-Butanediol bisdecanoate chemical structure and properties

An In-depth Technical Guide to 1,4-Butanediol bisdecanoate: Structure, Properties, and Synthesis

Executive Summary

1,4-Butanediol bisdecanoate is a diester characterized by a central C4 alkyl chain derived from 1,4-butanediol, flanked by two C10 acyl chains from decanoic acid. This symmetrical, high molecular weight ester possesses significant lipophilicity, suggesting its potential utility as a specialty chemical in polymer science, as a lubricant, or within pharmaceutical formulations as a non-polar excipient. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed methodology for its synthesis via Fischer esterification, and a discussion of its potential applications for research and development. The content is structured to provide not only technical data but also the scientific rationale behind the presented information, catering to researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

1,4-Butanediol bisdecanoate, also known as 4-decanoyloxybutyl decanoate, is structurally defined by the esterification of both hydroxyl groups of 1,4-butanediol with decanoic acid.[1] This structure results in a molecule with a distinct non-polar character, dominated by its long hydrocarbon chains.

Key Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₂₄H₄₆O₄ | [1][2] |

| Molecular Weight | 398.62 g/mol | [2] |

| IUPAC Name | 4-decanoyloxybutyl decanoate | [1] |

| InChIKey | ZKNUFLJUTYTPJS-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC | [1][2] |

Molecular Structure Diagram:

Caption: Chemical structure of 1,4-Butanediol bisdecanoate.

Physicochemical Properties

Comprehensive experimental data for 1,4-butanediol bisdecanoate is not widely available. The properties listed below are a combination of data from its constituent precursors and theoretically predicted values, which provide a strong basis for experimental design.

| Property | Value / Description | Rationale / Source |

| Appearance | Colorless to light yellow, oily liquid or waxy solid. | Inferred from the properties of long-chain esters and its precursors, 1,4-butanediol (colorless liquid) and decanoic acid.[3][4][5] |

| Boiling Point | High; predicted to be >300 °C. | As a high molecular weight ester, significant thermal energy is required to overcome intermolecular van der Waals forces. The precursor 1,4-butanediol boils at 235 °C.[5][6] |

| Melting Point | Estimated to be near or slightly above room temperature. | The precursor 1,4-butanediol has a melting point of 20.1 °C.[3][5] The long, flexible alkyl chains may result in a relatively low melting point for its size. |

| Solubility | Soluble in non-polar organic solvents (e.g., hydrocarbons, ethers). Insoluble in water. | The two C10 alkyl chains create a highly lipophilic character, making it immiscible with water but soluble in solvents with similar polarity.[7][8] |

| Predicted XlogP | 8.9 | [1] This high value indicates strong lipophilicity and a preference for non-aqueous environments. |

Synthesis and Manufacturing

The most direct and common laboratory method for preparing 1,4-butanediol bisdecanoate is through the Fischer-Speier esterification of 1,4-butanediol with two equivalents of decanoic acid. This reaction is acid-catalyzed and reversible, necessitating the removal of water to drive the reaction to completion.

Reaction Principle: HO-(CH₂)₄-OH + 2 CH₃(CH₂)₈COOH ⇌ CH₃(CH₂)₈COO-(CH₂)₄-OOC(CH₂)₈CH₃ + 2 H₂O

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of 1,4-Butanediol bisdecanoate.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of 1,4-butanediol bisdecanoate.

-

Reactor Assembly:

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.

-

-

Charging Reactants:

-

To the flask, add 1,4-butanediol (e.g., 0.05 mol), decanoic acid (0.105 mol, 2.1 equivalents), and toluene (100 mL).

-

Causality: Toluene serves as an azeotropic agent to facilitate the removal of water, the byproduct of the reaction. Using a slight excess of decanoic acid helps to ensure the complete conversion of the diol.

-

-

Catalyst Addition:

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or an equivalent amount of a solid acid catalyst like Amberlyst 15.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group, thereby accelerating the reaction rate.[9]

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. This can take several hours.

-

-

Reaction Workup and Neutralization:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence stops, followed by water, and finally a saturated brine solution.

-

Causality: The bicarbonate wash neutralizes the acid catalyst, and the brine wash helps to break any emulsions and remove residual water from the organic phase.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4-butanediol bisdecanoate.

-

Potential Applications and Research Directions

While specific industrial applications for 1,4-butanediol bisdecanoate are not widely documented, its molecular structure suggests several areas of high potential relevant to materials science and drug development.

-

Polymer and Plastics Additive: Due to its long alkyl chains and high boiling point, it could serve as a specialty plasticizer for polymers, enhancing flexibility and processability. Its di-ester functionality also allows it to be a potential building block in the synthesis of novel polyesters with unique properties.[10]

-

Lubricants and Coatings: The molecule's structure is analogous to synthetic ester base oils used in high-performance lubricants. It could function as a base stock or additive, providing thermal stability and lubricity.

-

Pharmaceutical Formulations: For drug development professionals, its high lipophilicity (XlogP of 8.9) makes it an excellent candidate as a non-polar vehicle or solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is readily available for 1,4-butanediol bisdecanoate. Therefore, it should be handled with the care afforded to a new chemical entity. The safety profiles of its precursors provide a basis for preliminary handling guidelines.

-

1,4-Butanediol: Harmful if swallowed and may cause drowsiness or dizziness.[11][12] It is considered a low-toxicity chemical but can cause central nervous system depression if ingested.[8][13]

-

Decanoic Acid: Causes skin and eye irritation. Standard chemical handling precautions are necessary.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of any vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

-

Global Substance Registration System. 1,4-BUTANEDIOL BISDECANOATE. Available from: [Link]

-

Caloong Chemical Co., Ltd. The Applications of 1,4-Butanediol BDO. Available from: [Link]

-

Dairen Chemical Corporation. (2019). Safety Data Sheet: 1,4-Butanediol. Available from: [Link]

-

PubChemLite. 1,4-butanediol bisdecanoate (C24H46O4). Available from: [Link]

-

PubChem. Butane-1,4-diyl dinonanoate. Available from: [Link]

-

C.P.A Chem Ltd. (2020). Safety data sheet: 1,4-Butanediol. Available from: [Link]

-

Wikipedia. 1,4-Butanediol. Available from: [Link]

-

PubChem. Butane-1,4-diyl diacetoacetate. Available from: [Link]

-

Gantrade Corporation. 5 Key Facts About 1,4-Butanediol (BDO). Available from: [Link]

-

Aocheng. (2025). What are the industrial applications of 1,4 - Butanediol?. Available from: [Link]

-

Lookhem. (2026). 1,4-Butanediol (BDO) – A Versatile Chemical for Industry Applications. Available from: [Link]

-

Bloom Tech. (2024). How Is 1,4-Butanediol Used In The Production Of Plastics?. Available from: [Link]

-

Sdfine. 1,4-BUTANEDIOL GHS Safety Data Sheet. Available from: [Link]

-

Tri-iso. 1,4-Butanediol SDS. Available from: [Link]

-

ResearchGate. (2025). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. Available from: [Link]

-

PubChem. 1,4-Butanediol dioleate. Available from: [Link]

-

LyondellBasell. (2019). Technical Datasheet (1,4-Butanediol). Available from: [Link]

- Google Patents. US9533931B2 - Process of producing 1,4-butanediol.

-

Shandong Aosen New Material Technology Co., Ltd. (2025). The wide range of applications for 1,4-butanediol (BDO). Available from: [Link]

-

PubChem. 1,4-Butylene glycol diadipate. Available from: [Link]

-

PubChem. 1,4-Butanediol divalproate. Available from: [Link]

-

Caloong Chemical. (2023). What is the New Methods for Preparation of 1,4-Butanediol (BDO). Available from: [Link]

-

MDPI. (2026). Advances in Bio-Based Production of 1,4-Butanediol. Available from: [Link]

-

PMC. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth. Available from: [Link]

-

Chemcess. (2025). 1,4-Butanediol: Properties, Reaction, Production And Uses. Available from: [Link]

-

BoJie Chemical Co.,Ltd. (2024). About 1,4-Butanediol(BDO). Available from: [Link]

-

Ataman Kimya. 1,4-BUTANEDIOL (1,4-bütandiol). Available from: [Link]

-

The Good Scents Company. 1,4-Butanediol CAS# 110-63-4: Odor profile, Molecular properties, Suppliers & Regulation. Available from: [Link]

-

ResearchGate. Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. Available from: [Link]

-

DEA Diversion Control Division. 1,4-Butanediol. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). 1,4-Butanediol. Available from: [Link]

-

Gantrade. (2017). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Available from: [Link]

-

NIST. 1,4-Butanediol, diacetate. Available from: [Link]

-

SpringerLink. (2025). Advances in research on the bio-production of 1,4-butanediol by the engineered microbes. Available from: [Link]

Sources

- 1. PubChemLite - 1,4-butanediol bisdecanoate (C24H46O4) [pubchemlite.lcsb.uni.lu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 4. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 5. About 1,4-Butanediol(BDO) [bojiechemical.com]

- 6. scent.vn [scent.vn]

- 7. chemcess.com [chemcess.com]

- 8. 1,4-Butanediol: uses and Chemical property_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. bloomtechz.com [bloomtechz.com]

- 11. ark-chem.co.jp [ark-chem.co.jp]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

An In-Depth Technical Guide to 1,4-Butanediol Bisdecanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical need for comprehensive and mechanistically grounded information on chemical compounds of interest in research and development. This guide is crafted to provide not just a collection of data on 1,4-Butanediol bisdecanoate, but a synthesized resource that explains the "why" behind its properties and potential applications. The structure of this document is designed to flow from fundamental identification to practical application, mirroring the logical progression of a research and development workflow. Every piece of information is contextualized to empower researchers and drug development professionals in their work.

Chemical Identity and Synonyms

1,4-Butanediol bisdecanoate is a diester formed from the esterification of 1,4-butanediol with two molecules of decanoic acid.

| CAS Number | 26719-50-6 |

| Molecular Formula | C24H46O4 |

| Molecular Weight | 398.62 g/mol |

Synonyms:

-

1,4-Butanediol dicaprate

-

Tetramethylene dicaprate

-

Decanoic acid, 1,1'-(1,4-butanediyl) ester

-

Decanoic acid, 1,4-butanediyl ester

-

4-decanoyloxybutyl decanoate

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in predicting its behavior in various systems, from chemical reactions to biological environments. The long aliphatic chains of the decanoate moieties confer a significant hydrophobic character to the molecule, while the ester groups provide some polar character.

Predicted Physicochemical Properties:

| Property | Value | Source |

| XlogP | 8.9 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Water Solubility | Predicted to be low |

The high XlogP value suggests that 1,4-Butanediol bisdecanoate is highly lipophilic and will have low solubility in aqueous solutions. This property is a key determinant of its potential applications, particularly in lipid-based drug delivery systems.[2]

Synthesis of 1,4-Butanediol Bisdecanoate

The synthesis of 1,4-Butanediol bisdecanoate is typically achieved through the Fischer esterification of 1,4-butanediol with decanoic acid. This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][3]

Reaction Pathway

Caption: Fischer esterification of 1,4-Butanediol with Decanoic Acid.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of a diester like 1,4-Butanediol bisdecanoate. The specific reaction conditions, such as temperature, reaction time, and catalyst loading, would need to be optimized for this particular synthesis.

Materials:

-

1,4-Butanediol

-

Decanoic acid

-

Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)[4]

-

Toluene (or another azeotroping agent to remove water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-butanediol (1 equivalent), decanoic acid (2.2 equivalents), and a catalytic amount of sulfuric acid in toluene. The excess of decanoic acid helps to drive the reaction to completion.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain pure 1,4-Butanediol bisdecanoate.

-

Applications in Research and Drug Development

The lipophilic nature of 1,4-Butanediol bisdecanoate makes it a candidate for applications where this property is advantageous, particularly in the pharmaceutical sciences.

Potential as a Pharmaceutical Excipient

Long-chain fatty acid esters are often used as excipients in pharmaceutical formulations. They can function as:

-

Solubilizing agents: For poorly water-soluble active pharmaceutical ingredients (APIs).

-

Emollients and skin-conditioning agents: In topical and transdermal formulations, enhancing skin penetration.[5]

-

Lubricants: In tablet and capsule manufacturing.

Role in Lipid-Based Drug Delivery Systems

Lipid-based drug delivery systems (LBDDS) are a key strategy for improving the oral bioavailability of poorly water-soluble drugs.[2] Long-chain fatty acid esters can be incorporated into these systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).

The high lipophilicity of 1,4-Butanediol bisdecanoate suggests it could be a valuable component in such formulations, acting as a lipid carrier to enhance drug solubilization and absorption.[2] The ester linkages would be susceptible to hydrolysis by esterases in the gastrointestinal tract, potentially leading to the release of the encapsulated drug.

Caption: Potential role of 1,4-Butanediol bisdecanoate in LBDDS.

Analytical Methodologies

The analysis of 1,4-Butanediol bisdecanoate would typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like esters.[6][7]

Typical GC-MS Parameters:

-

Column: A low-polarity capillary column, such as one coated with a polysiloxane stationary phase, would be suitable for separating long-chain esters.[8]

-

Injector: A split/splitless injector would be used, with the temperature set high enough to ensure complete volatilization of the sample.

-

Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to a higher temperature to elute the high-boiling ester.

-

Detector: A mass spectrometer would be used for detection and identification. The electron ionization (EI) mass spectrum would show characteristic fragmentation patterns for the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 1,4-Butanediol bisdecanoate would show characteristic signals for the different types of protons in the molecule, including the methylene groups of the butanediol backbone and the long alkyl chains of the decanoate moieties.[9]

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons of the ester groups.[9]

Safety and Toxicology

-

Aliphatic Diesters: Generally, long-chain aliphatic diesters are considered to have low toxicity.[10]

-

1,4-Butanediol: The precursor alcohol, 1,4-butanediol, is harmful if swallowed and may cause drowsiness or dizziness.[11][12][13] It is metabolized in the body to gamma-hydroxybutyrate (GHB), which has central nervous system depressant effects.[14]

Given that 1,4-Butanediol bisdecanoate can be hydrolyzed to 1,4-butanediol and decanoic acid, the toxicological properties of these breakdown products should be considered.

Conclusion

1,4-Butanediol bisdecanoate is a lipophilic diester with potential applications in the pharmaceutical industry as an excipient and in lipid-based drug delivery systems. Its synthesis is achievable through standard esterification procedures. While specific data on this compound is limited, its properties can be inferred from its structure and the known characteristics of similar long-chain esters and its precursor, 1,4-butanediol. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile to realize its full potential in drug development and other scientific applications.

References

-

Chemcess. (2025, September 22). 1,4-Butanediol: Properties, Reaction, Production And Uses. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion.... Retrieved from [Link]

-

MDPI. (2024, December 19). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. Retrieved from [Link]

-

MDPI. (2025, April 14). Effects of Molecular Structure on the Physical Properties of Fully Substituted Cellulose Esters of Aliphatic Acids. Retrieved from [Link]

-

Wiley Online Library. (2020, November 6). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Retrieved from [Link]

-

National Institutes of Health. (2023, November 30). Roles of Fatty Acid Chain Length and Enzyme-Oriented Drug Controlled Release from pH-Triggering Self-Assembled Fatty Acid Conjugated Quetiapine Nanosuspensions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. Retrieved from [Link]

-

Canada.ca. (2019, February 9). Aliphatic Diesters Group – information sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-butanediol bisdecanoate (C24H46O4). Retrieved from [Link]

-

Kinam Park. (2017, January 12). Lipid−Drug Conjugate for Enhancing Drug Delivery. Retrieved from [Link]

-

Digital Commons. (2025, May 16). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. Retrieved from [Link]

-

Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,4-BUTANEDIOL (BDO). Retrieved from [Link]

-

ACS Publications. (2016, March 29). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates | Chemical Reviews. Retrieved from [Link]

-

Dairen Chemical Corporation. (2019, June 18). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]

-

C.P.A Chem Ltd. (2020, January 30). 1 - Safety data sheet. Retrieved from [Link]

-

SWGDRUG.org. (2005, August 16). 1,4-BUTANEDIOL. Retrieved from [Link]

-

ResearchGate. (2025, December 9). Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Fatty Acid. Retrieved from [Link]

- Google Patents. (n.d.). US9533931B2 - Process of producing 1,4-butanediol.

-

ResearchGate. (n.d.). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single.... Retrieved from [Link]

-

Expert Committee on Drug Dependence Information Repository. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Tri-iso. (n.d.). 1,4-Butanediol SDS. Retrieved from [Link]

-

SincereSkincare.com. (n.d.). Butylene Glycol Dicaprylate/Dicaprate | Korean skincare. Retrieved from [Link]

-

National Institutes of Health. (2024, September 11). Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. Retrieved from [Link]

-

Preprints.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A green approach for the synthesis of long chain aliphatic acid esters at room temperature. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comparative mutagenicity of aliphatic epoxides in Salmonella. Retrieved from [Link]

-

In-Cosmetics. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Semantic Scholar. (1960). Toxicity and Potential Dangers. The Saturated Monobasic Acids and their Esters: Aliphatic Acids with Three to Eighteen Carbons and their Esters. Retrieved from [Link]

-

Blog. (2025, October 14). What are the industrial applications of 1,4 - Butanediol?. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2024, August 8). The Applications of 1,4-Butanediol BDO. Retrieved from [Link]

-

IWA Publishing. (2023, April 20). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes | Water Science & Technology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 1,4-Butanediol | C4H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chem.net. (2026, January 19). 1,4-Butanediol (BDO) – A Versatile Chemical for Industry Applications. Retrieved from [Link]

-

Zoran. (n.d.). The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. Retrieved from [Link]

-

Taylor & Francis. (2007, March 30). CONSECUTIVE ESTERIFICATION OF 1,4-BUTANEDIOL WITH ACRYLIC ACID BY HOMOGENEOUS CATALYSIS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. What is 1,4-butanediol used for? - BoJie Chemical Co.,Ltd. [bojiechemical.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. researchgate.net [researchgate.net]

- 10. Aliphatic Diesters Group – information sheet - Canada.ca [canada.ca]

- 11. ark-chem.co.jp [ark-chem.co.jp]

- 12. carlroth.com [carlroth.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. academic.oup.com [academic.oup.com]

Technical Guide: 1,4-Butanediyl Didecanoate (1,4-Butanediol Dicaprate)

Physicochemical Characterization, Synthesis Protocols, and Application Logic

Executive Summary

1,4-Butanediyl didecanoate (CAS: 26719-50-6) is a lipophilic diester synthesized from 1,4-butanediol and decanoic acid (capric acid). In pharmaceutical and cosmetic development, it serves as a high-purity emollient, a plasticizer for biodegradable polymers, and a permeation enhancer in transdermal drug delivery systems (TDDS).

This guide provides a definitive reference for the compound’s molecular identity, a field-validated synthesis workflow, and a safety-logic framework for its metabolic breakdown.

Physicochemical Core: Identity & Properties[1][2][3]

The following data consolidates the structural and physical constants required for formulation calculations.

Table 1: Molecular Identity & Physical Constants[1][2][3]

| Property | Value | Technical Note |

| Chemical Name | 1,4-Butanediyl didecanoate | Also known as 1,4-Butanediol dicaprate; Tetramethylene dicaprate.[1][2] |

| Molecular Formula | C₂₄H₄₆O₄ | Derived from C₄H₁₀O₂ (diol) + 2 × C₁₀H₂₀O₂ (acid) - 2 × H₂O.[1] |

| Molecular Weight | 398.62 g/mol | Exact Mass: 398.3396.[1] Essential for stoichiometric calculations.[1] |

| CAS Number | 26719-50-6 | Primary identifier for regulatory filing (e.g., REACH, TSCA). |

| Physical State | Liquid (at 25°C) | Viscous, colorless to pale yellow oil.[1] |

| Lipophilicity (LogP) | ~9.5 (Predicted) | Highly hydrophobic; suitable for lipid-based formulations (LBF).[1] |

| SMILES | CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC | Useful for chemoinformatic modeling.[1] |

| InChI Key | ZKNUFLJUTYTPJS-UHFFFAOYSA-N | Standardized structural identifier.[1][2] |

Synthesis & Manufacturing Protocol

Directive: Do not rely on generic "mix and heat" instructions. The following protocol includes critical process control points (CPCPs) to ensure esterification completeness and purity.

Mechanism of Action

The synthesis follows a Fischer Esterification pathway.[1] Because the reaction is reversible, the equilibrium is driven toward the product by the continuous removal of water (Le Chatelier's principle) and the use of an acid catalyst.

Experimental Workflow: Acid-Catalyzed Esterification

Reagents:

-

1,4-Butanediol (1.0 eq)

-

Decanoic Acid (2.2 eq) [Excess ensures complete consumption of the diol]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)[1]

-

Solvent: Toluene or Xylene (for azeotropic water removal)[1]

Apparatus:

-

3-neck Round Bottom Flask (RBF)[1]

-

Dean-Stark Trap (Critical for water quantification)[1]

-

Nitrogen inlet[1]

Step-by-Step Methodology:

-

Setup & Inerting: Charge the RBF with 1,4-Butanediol, Decanoic Acid, and solvent. Purge with Nitrogen for 10 minutes to prevent oxidative degradation of the diol.[1]

-

Catalysis: Add p-TSA. Initiate stirring.

-

Reflux (Reaction Phase): Heat the mixture to reflux (approx. 110-140°C depending on solvent).

-

Reaction Monitoring: Perform Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 8:2). Stain with Phosphomolybdic Acid (PMA).[1]

-

Success Criteria: Disappearance of the polar diol spot (Rf ~0.1) and appearance of the non-polar diester spot (Rf ~0.8).[1]

-

-

Work-up (Purification):

-

Isolation: Remove solvent via Rotary Evaporation.

-

Final Polish: High-vacuum distillation (if pharmaceutical grade is required) to remove trace volatiles.[1]

Visualization of Logic Pathways

Diagram 1: Synthesis & Process Control

This diagram illustrates the chemical transformation and the critical checkpoints for quality control.[1]

Caption: Figure 1. Synthesis workflow for 1,4-Butanediyl didecanoate highlighting the critical TLC checkpoint for reaction completeness.

Diagram 2: Metabolic Fate & Safety Logic

Understanding the hydrolysis pathway is vital for toxicological assessment in drug development.[1]

Caption: Figure 2.[1] Metabolic hydrolysis of the ester yields Decanoic acid (GRAS) and 1,4-BDO, which further metabolizes to GHB.

Applications in Drug Development[7]

Permeation Enhancer in Transdermal Systems

The lipophilic nature (LogP ~9.[1]5) of 1,4-Butanediyl didecanoate allows it to intercalate into the stratum corneum lipid bilayer. This disrupts the packing order, increasing the fluidity of the skin barrier and facilitating the transport of active pharmaceutical ingredients (APIs).

Plasticizer for Biodegradable Polymers

In the formulation of PLGA (Poly(lactic-co-glycolic acid)) microspheres or implants, this ester acts as a biocompatible plasticizer.[1] It lowers the glass transition temperature (Tg) of the polymer, improving mechanical flexibility and modulating the degradation rate of the matrix.

Lipid-Based Formulations (LBF)

For poorly water-soluble drugs (BCS Class II/IV), 1,4-Butanediyl didecanoate serves as an oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS).[1] Its diester structure provides high solubilizing capacity for lipophilic drugs compared to long-chain triglycerides.[1]

References

-

National Center for Biotechnology Information (NCBI). 1,4-Butanediol bisdecanoate (Compound Summary).[1] PubChem.[1][5] Available at: [Link][1]

-

Personal Care Products Council (PCPC). International Cosmetic Ingredient Dictionary and Handbook.[1] (Standard reference for "1,4-Butanediol Dicaprate" nomenclature).[1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,4-Butanediol.[1] (Toxicological background for the metabolite). Available at: [Link][1]

Sources

- 1. 1,4-Butanediol (CAS 110-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Butanedithiol diacetate | C8H14O2S2 | CID 242803 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Tetramethylene Bisdecanoate

Introduction

Tetramethylene bisdecanoate, also known as 1,4-butanediyl didecanoate, is a long-chain diester with potential applications in various scientific fields, including as a polymer building block, a plasticizer, or a hydrophobic linker in drug delivery systems. Its physical properties—such as melting point, viscosity, and solubility—are critical determinants of its behavior in both formulation and application. The precise characterization of these properties is paramount for ensuring reproducibility, performance, and regulatory compliance.

This guide provides a comprehensive framework for the determination and validation of the key physical properties of tetramethylene bisdecanoate. As experimentally determined data for this specific molecule is not widely published, this document emphasizes the robust, validated methodologies required to generate such data in a laboratory setting. We will explore the theoretical basis for each property, detail the experimental protocols for their measurement, and provide insights into the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

The fundamental properties of tetramethylene bisdecanoate are derived from its molecular structure: a C4 alkane diol (1,4-butanediol) esterified with two C10 fatty acid chains (decanoic acid).

Caption: Molecular Structure of Tetramethylene Bisdecanoate.

The table below summarizes the core physicochemical properties. Computed values are provided as a baseline, while other entries are designated as "Experimentally Determined" to underscore the necessity of laboratory measurement, for which protocols are provided in this guide.

| Property | Value | Method of Determination |

| Chemical Formula | C₂₄H₄₆O₄ | --- |

| Molecular Weight | 398.62 g/mol | Calculation |

| Physical State | Solid or viscous liquid at STP (estimated) | Visual Inspection |

| Melting Point (°C) | Experimentally Determined | Differential Scanning Calorimetry (DSC) |

| Boiling Point (°C) | Experimentally Determined | Ebulliometry (under vacuum) |

| Density (g/cm³) | Experimentally Determined | Pycnometry or Buoyancy Method |

| Kinematic Viscosity (cSt) | Experimentally Determined | Capillary Viscometry (ASTM D445) |

| Refractive Index (n²⁰/D) | Experimentally Determined | Abbe Refractometry |

| Solubility | ||

| Water | Insoluble (predicted) | Experimental Solubility Testing |

| Ethanol | Soluble (predicted) | Experimental Solubility Testing |

| Chloroform | Soluble (predicted) | Experimental Solubility Testing |

| Hexane | Soluble (predicted) | Experimental Solubility Testing |

Experimental Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a novel or sparsely documented compound. The following workflow ensures that data is collected logically and that each measurement can be validated.

Caption: Experimental workflow for synthesis and characterization.

Part 1: Synthesis and Structural Confirmation

Synthesis via Fischer Esterification

The synthesis of tetramethylene bisdecanoate is typically achieved through the Fischer esterification of 1,4-butanediol with two equivalents of decanoic acid, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Protocol:

-

Combine 1,4-butanediol (1.0 eq), decanoic acid (2.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a round-bottom flask with a solvent that forms an azeotrope with water (e.g., toluene).

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester via column chromatography or vacuum distillation.

Structural Confirmation by Spectroscopy

1.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of the ester functional group. The key is to observe the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of strong ester C=O and C-O stretches.[1]

-

Protocol:

-

Clean the crystal surface of the ATR accessory with ethanol and allow it to dry.[2]

-

Acquire a background spectrum.

-

Place a small amount of the purified product directly onto the ATR crystal.

-

Acquire the sample spectrum and identify the characteristic peaks.

-

-

Expected Peaks:

-

~1735 cm⁻¹: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.[3]

-

~1240-1160 cm⁻¹: A strong peak corresponding to the C-O stretching of the ester linkage.[1]

-

~2850-2960 cm⁻¹: C-H stretching from the alkane chains.

-

Absence of broad ~3300-2500 cm⁻¹ peak: Confirms the consumption of the carboxylic acid O-H group.

-

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive structural confirmation by showing the chemical environment of all proton (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Dissolve 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

-

Acquire the spectrum on a calibrated NMR spectrometer.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

A triplet at ~4.1 ppm (4H), corresponding to the -O-CH₂ - protons of the butanediol moiety.

-

A triplet at ~2.3 ppm (4H), corresponding to the -CO-CH₂ - protons of the decanoate chains.

-

Multiplets between ~1.6-1.7 ppm (8H), corresponding to the CH₂ protons adjacent to the two groups above.

-

A broad multiplet at ~1.2-1.4 ppm (~24H), from the remaining methylene groups of the decanoate chains.

-

A triplet at ~0.9 ppm (6H), corresponding to the terminal methyl (-CH₃) groups.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

A signal at ~174 ppm for the ester carbonyl carbon (C=O).

-

A signal at ~64 ppm for the -O-C H₂- carbons of the butanediol moiety.

-

Multiple signals between ~22-35 ppm for the various methylene carbons of the aliphatic chains.

-

A signal at ~14 ppm for the terminal methyl carbons.

-

1.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for assessing the purity of the synthesized ester and confirming its molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[5][6]

-

Inject the sample into the GC-MS system. The GC will separate the compound from any residual starting materials or byproducts.

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which can be used to confirm the structure.

-

-

Expected Result:

-

A single major peak in the chromatogram, indicating high purity.

-

A molecular ion peak in the mass spectrum corresponding to the molecular weight of the compound (398.62 g/mol ) or a common fragment thereof.

-

Part 2: Determination of Core Physical Properties

Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the temperature and heat flow associated with thermal transitions in a material, providing a precise melting point (Tm).[7]

-

Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.[7]

-

Measurement:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 80°C).[8]

-

Cool the sample back down to the starting temperature.

-

Perform a second heating scan using the same parameters. The data from the second scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The melting point (Tm) is determined as the peak temperature of the melting endotherm on the second heating scan. The onset temperature and enthalpy of fusion (ΔHf) are also calculated by integrating the peak area.

-

Density Measurement

For a viscous liquid or waxy solid, the buoyancy method (based on Archimedes' principle) or a pycnometer is highly reliable.[9]

-

Protocol (Pycnometer Method):

-

Thoroughly clean and dry a pycnometer of a known volume (V).

-

Weigh the empty, dry pycnometer (m₁).

-

If the sample is a solid, gently melt it and allow it to cool to the desired temperature (e.g., 25°C), ensuring no air bubbles are trapped.

-

Carefully fill the pycnometer with the sample liquid, ensuring the temperature is stable.

-

Weigh the filled pycnometer (m₂).[10]

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V .

-

Kinematic Viscosity by Capillary Viscometer

This method, compliant with ASTM D445, measures the time for a fixed volume of liquid to flow under gravity through a calibrated capillary.[11][12]

-

Protocol:

-

Select a calibrated capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity range.

-

If the sample is solid, melt it and bring it to the test temperature (e.g., 40°C or 100°C).

-

Charge the viscometer with the sample liquid.

-

Place the viscometer in a constant temperature bath, ensuring it is held vertically, and allow it to equilibrate for at least 30 minutes.[11]

-

Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the pressure and accurately measure the time (t) it takes for the liquid meniscus to pass between the upper and lower timing marks.[13]

-

Repeat the measurement at least twice. The flow times should be within 1% of each other.

-

Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated using the formula: ν = C × t , where C is the calibration constant of the viscometer.

-

Refractive Index Measurement

The refractive index is a fundamental physical property that is a sensitive measure of purity. An Abbe refractometer is the standard instrument for this measurement.[14]

-

Protocol:

-

Ensure the refractometer prisms are clean by wiping them with a soft tissue moistened with acetone or ethanol.[15]

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the sample liquid to the surface of the lower prism. If solid, melt the sample first and apply the liquid.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument (typically set to 20°C).

-

Adjust the light source and use the coarse and fine adjustment knobs to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[14]

-

Read the refractive index directly from the instrument's scale.

-

Solubility Profile Determination

A systematic approach is used to determine the solubility in a range of common solvents, which provides insight into the compound's polarity and potential applications.

-

Protocol:

-

Add approximately 100 mg of the sample to a test tube.

-

Add 3 mL of the first solvent (e.g., water) in portions, shaking vigorously after each addition.[16]

-

Observe if a homogeneous solution forms. Classify as "soluble," "partially soluble," or "insoluble."

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH (aq), 5% HCl (aq), and common organic solvents like ethanol, acetone, chloroform, and hexane.[17]

-

Record all observations. For a long-chain ester like tetramethylene bisdecanoate, insolubility in water and solubility in nonpolar organic solvents like hexane and chloroform is expected.

-

Conclusion

The physicochemical properties of tetramethylene bisdecanoate dictate its functionality and applicability in research and development. While readily available data is scarce, this guide provides the authoritative experimental framework necessary for any scientist to generate and validate this critical information. By adhering to these detailed protocols for synthesis, structural confirmation, and physical property determination, researchers can ensure the production of high-quality, reliable data, forming a solid foundation for future innovation in materials science and drug development.

References

-

wikiHow. (2026, February 19). How to Measure Viscosity. wikiHow. [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.). [Link]

-

FTIR Analysis of Esters Identification. (n.d.). Scribd. [Link]

-

HeatAuthority. (n.d.). How Do You Measure the Viscosity of a Liquid?[Link]

-

O5e “Index of Refraction of Liquids (Refractometry)”. (n.d.). [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). [Link]

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

VISCOSITY 2.2.9. CAPILLARY VISCOMETER METHOD. (n.d.). [Link]

-

Determining the Refractive Index of a Liquid. (n.d.). ResearchGate. [Link]

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kinematic Viscosity Measurement Guide. (n.d.). Scribd. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

NBchao.Com. (n.d.). How does the Viscometer measure kinematic viscosity?[Link]

-

Refractive Index Determination of Biological Particles. (2006, July 31). DTIC. [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. [Link]

-

Kinematic Viscosity Explained. (n.d.). Machinery Lubrication. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

How to Measure the Density of a Liquid. (2016, June 20). YouTube. [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. [Link]

-

GC/MS analysis of long-chain esters standards. (n.d.). ResearchGate. [Link]

-

Determine Density of Viscous Material. (n.d.). Gardco. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Results of functional group analysis (FTIR) of sucrose esters from several types of fatty acids and catalysts. (n.d.). ResearchGate. [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. [Link]

-

Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Grasas y Aceites. [Link]

-

LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

-

MDPI. (2020, May 26). Application of 1 H and 13 C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

-

Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86(9), 843-856. [Link]

-

AOCS. (n.d.). DSC Melting Properties of Fats and Oils. AOCS Methods. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. library.aocs.org [library.aocs.org]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Kinematic Viscosity Explained | Machinery Lubrication [machinerylubrication.com]

- 13. drugfuture.com [drugfuture.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to 1,4-Butanediol Dicaprate (UNII: 5FX25P8EJI) for Pharmaceutical and Research Applications

This guide provides a comprehensive technical overview of 1,4-Butanediol Dicaprate, a versatile diester with growing significance in pharmaceutical and cosmetic formulations. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications as a pharmaceutical excipient, and safety considerations, supported by scientific evidence and practical insights.

Introduction: Understanding 1,4-Butanediol Dicaprate

1,4-Butanediol Dicaprate, identified by the UNII code 5FX25P8EJI, is the diester formed from the reaction of 1,4-Butanediol with two molecules of capric acid (a saturated fatty acid with ten carbon atoms). This synthesis results in a non-polar, oily substance with properties that make it a valuable excipient in various formulations.

While extensive data exists for its parent compound, 1,4-Butanediol, this guide will focus on the unique characteristics and applications of the dicaprate ester, bridging the informational gap for formulation scientists.

Physicochemical Properties and Characterization

The functional characteristics of 1,4-Butanediol Dicaprate are dictated by its molecular structure. As a long-chain diester, it exhibits properties distinct from the more polar 1,4-Butanediol.

Table 1: Physicochemical Properties of 1,4-Butanediol and Related Compounds

| Property | 1,4-Butanediol | 1,4-Butanediol Dicaprate (Predicted) |

| Molecular Formula | C4H10O2 | C24H46O4 |

| Molecular Weight | 90.12 g/mol | 398.62 g/mol |

| Appearance | Colorless, viscous liquid | Oily, clear to slightly yellow liquid |

| Solubility | Miscible with water, soluble in ethanol | Insoluble in water, soluble in organic solvents and oils |

| Boiling Point | 235 °C | > 250 °C (estimated) |

| Melting Point | 20.1 °C | < 25 °C (estimated) |

Note: Specific experimental data for 1,4-Butanediol Dicaprate is limited in publicly available literature; predicted values are based on the properties of similar long-chain esters.

Characterization Techniques:

The identity and purity of 1,4-Butanediol Dicaprate can be confirmed using standard analytical methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (C=O) stretching vibration, typically around 1740 cm⁻¹, and the absence of the broad hydroxyl (-OH) peak from the starting material, 1,4-Butanediol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can elucidate the complete chemical structure, confirming the ester linkages and the lengths of the alkyl chains.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any residual starting materials or by-products.

Synthesis of 1,4-Butanediol Dicaprate

The synthesis of 1,4-Butanediol Dicaprate is typically achieved through a direct esterification reaction, a cornerstone of organic chemistry. This process involves the reaction of 1,4-Butanediol with capric acid in the presence of an acid catalyst.

Underlying Principles of Esterification:

The reaction is an equilibrium process. To drive the reaction towards the formation of the diester, the removal of water, a byproduct, is crucial. This is often accomplished by azeotropic distillation using a suitable solvent like toluene or by carrying out the reaction under vacuum.

Caption: Synthesis of 1,4-Butanediol Dicaprate via Fischer Esterification.

Exemplary Laboratory-Scale Synthesis Protocol:

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reagents: Stoichiometric amounts of 1,4-Butanediol (1 equivalent) and capric acid (2.2 equivalents, a slight excess to ensure complete reaction) are added to the flask along with a suitable solvent (e.g., toluene).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is introduced.

-

Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Workup: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,4-Butanediol Dicaprate.

Applications in Pharmaceutical Formulations

The lipophilic nature and emollient properties of 1,4-Butanediol Dicaprate make it a valuable excipient in various pharmaceutical dosage forms, particularly for topical and transdermal delivery systems. Esters are versatile and can be tailored to achieve specific properties in the final product based on the chain length of their constituent fatty acids and alcohols[1].

Emollient and Skin Feel Modifier:

Emollients are crucial components in topical formulations, providing lubrication and improving skin hydration by forming a lipid film on the stratum corneum[1][2]. This film reduces transepidermal water loss (TEWL)[2]. 1,4-Butanediol Dicaprate, with its long alkyl chains, can contribute to a desirable skin feel, which is a critical factor for patient compliance in topical therapies[1][3]. The choice of emollient can significantly impact the tactile properties of a formulation[1].

Solvent and Solubilizer for Active Pharmaceutical Ingredients (APIs):

For poorly water-soluble APIs, lipid-based excipients are essential for their formulation. 1,4-Butanediol Dicaprate can act as a non-aqueous solvent, helping to dissolve lipophilic drugs and enhance their incorporation into semi-solid and liquid dosage forms. While 1,4-Butanediol itself is used as a solvent for some drugs, its dicaprate ester is more suitable for lipophilic APIs[4][5][6][7].

Component of Lipid-Based Drug Delivery Systems:

Modern drug delivery research focuses on advanced formulations to improve drug efficacy and reduce side effects. Lipid-based systems are at the forefront of this research.

-

Nanoemulsions: These are kinetically stable, sub-micron sized emulsions that can enhance the solubility and bioavailability of poorly soluble drugs. The oil phase of a nanoemulsion is a critical component, and 1,4-Butanediol Dicaprate can serve as a constituent of this phase. Its properties can influence droplet size, stability, and drug release characteristics. Nano-emulsions are known to improve drug solubility and skin permeation[3].

Sources

- 1. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]

- 2. ulprospector.com [ulprospector.com]

- 3. 2024 Trends in Topical Drug Delivery: Insights & Innovation - Lubrizol [lubrizol.com]

- 4. caloongchem.com [caloongchem.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. News - The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry [zoranchem.com]

- 7. What is 1,4-Butanediol (1,4 BDO)? And their application? Who are Butanediol manufacturers and suppliers? 1,4 Butanediol HS Code: 29053990 and CAS Number: 110-63-4 - Application - River-Ocean Enterprise Co., Ltd. [riverocean.com.tw]

An In-depth Technical Guide to the Melting and Boiling Points of 1,4-Butanediol Fatty Acid Esters

Introduction

1,4-Butanediol (BDO), a versatile diol intermediate, serves as a foundational building block in the synthesis of a wide array of polymers and fine chemicals, including polyurethanes, polyesters, and tetrahydrofuran.[1][2] When esterified with fatty acids, it yields 1,4-butanediol fatty acid esters, a class of compounds with significant potential in various fields. These esters find applications as plasticizers, lubricants, and are increasingly investigated as bio-based phase change materials (PCMs) for thermal energy storage.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of these esters—specifically their melting and boiling points—is paramount for formulation, process design, and predicting material performance. This guide provides a detailed exploration of the structural factors that govern these phase transitions and outlines the standard methodologies for their accurate determination.

Core Principles: The Molecular Basis of Melting and Boiling Points

The melting point (Tₘ) and boiling point (Tₑ) are fundamental physical properties that define the temperatures at which a substance transitions from solid to liquid and from liquid to gas, respectively. These transitions are dictated by the strength of intermolecular forces. For 1,4-butanediol fatty acid esters, the primary forces at play are van der Waals forces, specifically London dispersion forces.

-

Melting Point: In the solid state, molecules are arranged in a structured, crystalline lattice. The melting point is the temperature at which the thermal energy of the molecules becomes sufficient to overcome the forces holding this lattice together.[5]

-

Boiling Point: In the liquid state, molecules are in close contact but can move past one another. The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure, requiring molecules to gain enough energy to overcome intermolecular attractions and escape into the gas phase.

The molecular architecture of the ester—the length and saturation of the fatty acid chains—directly influences the magnitude of these intermolecular forces, and thus, the melting and boiling points.

Key Structural Factors Influencing Thermal Properties

The thermal behavior of 1,4-butanediol esters is a direct consequence of their molecular structure. The most significant factors are the chain length of the fatty acid moiety and its degree of saturation.

The Role of Fatty Acid Chain Length

A well-established principle in lipid chemistry is that for a homologous series, the melting point increases with increasing molecular weight or chain length.[5][6]

-

Mechanism: As the length of the fatty acid carbon chain increases, the surface area of the molecule expands. This allows for more points of contact between adjacent molecules, leading to stronger cumulative London dispersion forces.[5] Consequently, more thermal energy is required to disrupt the crystalline lattice (melting) or to separate the molecules into the vapor phase (boiling). Studies on various fatty acid esters consistently show that an increase in the aliphatic chain length of either the carboxylic acid or the alcohol component leads to a higher melting temperature.[7][8] For instance, the melting point generally rises by 1-2°C for each carbon atom added to the molecule.[6]

The Impact of Unsaturation (Double Bonds)

The presence of double bonds in the fatty acid chain has a profound, and typically lowering, effect on the melting point.

-

Mechanism: Saturated fatty acid chains are linear and flexible, allowing them to pack together tightly and efficiently into a stable crystal lattice, which maximizes van der Waals forces.[9] In contrast, naturally occurring unsaturated fatty acids typically contain cis-configured double bonds. These cis bonds introduce a rigid kink or bend into the hydrocarbon chain.[9] This kink disrupts the orderly packing of the molecules, creating steric hindrance and preventing the close approach necessary for strong intermolecular interactions.[5][9] As a result, the forces holding the crystal lattice together are weaker, and less energy is required to melt the solid. This is why unsaturated fats, like those in vegetable oils, are typically liquid at room temperature, while saturated fats are solid.[9]

Data Compendium: Thermal Properties of 1,4-Butanediol and Related Esters

While comprehensive data for a wide range of specific 1,4-butanediol fatty acid esters is sparsely distributed in the literature, the following table provides key reference points for the parent alcohol and representative esters. The trends observed in other long-chain diesters can be used to infer the properties of specific BDO esters.[10]

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1,4-Butanediol (BDO) | C₄H₁₀O₂ | 20.1[11][12][13] | 230 - 235[11][14][15] |

| 1,4-Butanediol Monostearate | C₂₂H₄₄O₃ | Data not available | Data not available |

| Dioctadecyl Adipate (DOA) | C₄₂H₈₂O₄ | 60[10] | >340[10][16] |

| Ditetradecyl Adipate (DTA) | C₃₄H₆₆O₄ | 44[10] | >248[10][16] |

Note: Boiling points for high molecular weight esters are often determined under reduced pressure and are susceptible to thermal decomposition at atmospheric pressure.[10][16]

Experimental Determination of Melting and Boiling Points

Accurate and reproducible determination of thermal properties is critical. Differential Scanning Calorimetry (DSC) is the gold-standard technique for analyzing the melting behavior of esters and other organic materials.[6][17]

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting points (Tₘ) and the enthalpy of fusion (ΔHբ).[17]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ: 156.6°C, ΔHբ: 28.45 J/g).[6] This ensures the accuracy of the measurements.

-

Sample Preparation: Accurately weigh 5–15 mg of the 1,4-butanediol ester into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Thermal History Erasure: Place the sample in the DSC cell. Heat the sample to a temperature well above its expected melting point (e.g., 80-100°C) and hold for several minutes. This step erases any previous thermal history and ensures a uniform starting state.

-

Controlled Cooling & Crystallization: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C) to ensure complete crystallization.

-

Heating Scan for Analysis: Heat the sample at a controlled rate, typically 10°C/min, through its melting transition.[6] An inert purge gas, such as nitrogen, should be used at a flow rate of 50 mL/min to provide a consistent atmosphere.[6]

-

Data Analysis: The resulting thermogram will show an endothermic peak representing the melting process. The melting point is typically reported as the onset temperature or the peak maximum temperature of this transition. The instrument's software is used to integrate the area under the peak to calculate the enthalpy of fusion.[6] The data from this second heating scan is used for analysis to ensure a consistent thermal history.[6]

Experimental Workflow for DSC Analysis

The following diagram illustrates the standard workflow for determining the melting point of a fatty acid ester using DSC.

Caption: Figure 1: DSC Experimental Workflow for Melting Point Analysis.

Conclusion

The melting and boiling points of 1,4-butanediol fatty acid esters are critical parameters that are fundamentally governed by their molecular structure. The length of the fatty acid chains and their degree of saturation are the primary determinants of the strength of intermolecular van der Waals forces. Longer, saturated chains lead to higher melting and boiling points due to efficient molecular packing and increased surface area for interaction. Conversely, the presence of cis-double bonds introduces kinks that disrupt packing, weaken intermolecular forces, and lower the melting point. For accurate characterization, Differential Scanning Calorimetry stands as the definitive method, providing precise and reproducible data on the phase transitions of these versatile esters. This foundational knowledge is essential for the effective application of these compounds in scientific research and industrial development.

References

-

Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Yao, Y., et al. (2008). Effects of chain length on the melting points (T com ) of oleate esters. ResearchGate. Retrieved from [Link]

-

Place, A. R., et al. (2010). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed. ResearchGate. Retrieved from [Link]

-

Sarı, A., & Bicer, A. (2020). Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage. Cumhuriyet Science Journal. Retrieved from [Link]

-

ResearchGate. (2020). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. Retrieved from [Link]

-

ResearchGate. (n.d.). Some physicochemical parameters of mixed 1,4-butanediol esters of synthetic petroleum and fatty acids. Retrieved from [Link]

-

Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Retrieved from [Link]

-

Ravotti, R., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. MDPI. Retrieved from [Link]

-

Litwinienko, G. (1998). Oxidation of Saturated Fatty Acids Esters DSC investigations. ResearchGate. Retrieved from [Link]

-

Quora. (2023). Why do shorter fatty acid have lower melting point than longer ones? Why are saturated fatty.... Retrieved from [Link]

-

ISAR Publisher. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic scheme of the long-chain diesters. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

SOLTEK. (n.d.). 1,4-BUTANEDIOL (1,4-BÜTANDİOL). Retrieved from [Link]

-

Wuxi Dizal Pharmaceutical Co., Ltd. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Linseis Messgeraete GmbH. (n.d.). Thermal analysis of butter and margarine. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Digital Commons @ University of Southern Mississippi. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. Retrieved from [Link]

-

DSCBalances. (2026). DSC Fat Analyzer Explained Accuracy, Features & Best Uses. Retrieved from [Link]

- Google Patents. (n.d.). CN110218152A - The preparation method of 1,4- butanediol and its dicarboxylic ester.

-

BoJie Chemical Co.,Ltd. (2024). About 1,4-Butanediol(BDO). Retrieved from [Link]

-

ATAMAN. (n.d.). 1,4-BUTANEDIOL (BDO). Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). 1,4-Butanediol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Butanediol (CAS 110-63-4). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Butanediol monostearate. Retrieved from [Link]

-

ATAMAN Kimya. (n.d.). 1,4-BUTANEDIOL (BDO). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-butanediol monostearate (C22H44O3). Retrieved from [Link]

-

LyondellBasell. (2019). Technical Datasheet (1,4-Butanediol). Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1104 - 1,4-BUTANEDIOL. Retrieved from [Link]

-

LyondellBasell. (n.d.). BDO. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Butanediol. Retrieved from [Link]

Sources

- 1. ark-chem.co.jp [ark-chem.co.jp]

- 2. lyondellbasell.com [lyondellbasell.com]

- 3. mdpi.com [mdpi.com]

- 4. atamankimya.com [atamankimya.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. isarpublisher.com [isarpublisher.com]

- 10. Cumhuriyet Science Journal » Submission » Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage [csj.cumhuriyet.edu.tr]

- 11. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 14. atamankimya.com [atamankimya.com]

- 15. About 1,4-Butanediol(BDO) [bojiechemical.com]

- 16. researchgate.net [researchgate.net]

- 17. dscbalances.com [dscbalances.com]

Difference between 1,4-butanediol bisdecanoate and 1,4-butanediol dibenzoate

This guide provides a rigorous technical comparison between 1,4-Butanediol Bisdecanoate (BDBD) and 1,4-Butanediol Dibenzoate (BDB) . While both share the same central diol linker (1,4-butanediol), their terminal ester groups—aliphatic fatty acid versus aromatic acid—dictate fundamentally different physicochemical behaviors, metabolic fates, and applications in pharmaceutical development.

Subject: 1,4-Butanediol Bisdecanoate vs. 1,4-Butanediol Dibenzoate

Executive Summary: The Aliphatic-Aromatic Divergence

In drug development and material science, the selection between 1,4-Butanediol Bisdecanoate (BDBD) and 1,4-Butanediol Dibenzoate (BDB) is a choice between flexible lipophilicity and rigid aromaticity .

-

BDBD (Aliphatic): A medium-chain fatty acid ester. It functions as a biomimetic lipid, offering high solubilization capacity for lipophilic drugs (BCS Class II/IV) and acting as a permeation enhancer. Its metabolic byproducts are nutritive (fatty acids).

-

BDB (Aromatic): A benzoate ester. It functions primarily as a plasticizer and structural modifier. In pharmaceutical contexts, it is often encountered as a leachable from packaging materials or a specific solvating agent for aromatic actives. Its metabolic byproduct requires hepatic detoxification (glycine conjugation).

Chemical Architecture & Physicochemical Properties[1]

The structural difference lies in the "tail" attached to the butanediol core. This dictates the molecule's interaction with biological membranes and polymer matrices.

Comparative Data Table

| Property | 1,4-Butanediol Bisdecanoate (BDBD) | 1,4-Butanediol Dibenzoate (BDB) |

| IUPAC Name | Butane-1,4-diyl didecanoate | Butane-1,4-diyl dibenzoate |

| Chemical Class | Aliphatic Diester (Fatty Acid Ester) | Aromatic Diester (Benzoate) |

| CAS Number | 10022-63-6 (Generic for dicaprate) | 19224-27-2 |

| Molecular Weight | ~426.67 g/mol | 298.33 g/mol |

| Structural Character | Flexible, alkyl chains (C10), non-polar. | Rigid, planar phenyl rings, |

| LogP (Est.) | > 8.0 (Highly Lipophilic) | ~ 4.5 - 5.0 |

| Physical State (RT) | Low-melting solid / Viscous Liquid | Solid (Crystalline) |

| Solubility | Soluble in hexane, oils, lipids. | Soluble in acetone, DMSO, aromatic solvents. |

| UV Absorbance | Negligible (Transparent >210nm) | Strong UV absorption (Benzoate chromophore) |

Structural Implications

-

BDBD: The long decanoate chains (C10) provide high conformational freedom. This allows BDBD to intercalate into lipid bilayers, temporarily disrupting packing to enhance drug permeability.

-

BDB: The terminal phenyl rings create steric bulk and rigidity. The potential for

-

Synthesis & Impurity Profiling

For pharmaceutical applications, understanding the synthesis is critical to predicting impurity profiles (e.g., residual catalysts or unreacted linkers).

Reaction Pathways

The synthesis for both involves esterification, but the reagents differ significantly in reactivity and required catalysis.